3-Bromophenylglyoxal hydrate

描述

Synthesis Analysis

The synthesis of bromophenyl derivatives often involves halogenation reactions where bromine is introduced into the phenyl ring. For instance, 2-bromoacetylthiophene reacts with dimethyl sulfide to afford dimethylsulfonium bromide, which further reacts to give various hydrazones and heterocycles through interactions with other chemicals (A. Abdelhamid & F. H. E. Shiaty, 1988)(Abdelhamid & Shiaty, 1988). Such methodologies could potentially be adapted for the synthesis of 3-Bromophenylglyoxal hydrate by selecting appropriate starting materials and reaction conditions that introduce the bromine atom at the desired position on the phenyl ring and subsequently form the glyoxal hydrate structure.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be analyzed using X-ray diffraction, NMR (nuclear magnetic resonance), and computational methods such as density functional theory (DFT). For example, the crystal structure of a bromophenyl compound was determined to show that the bromophenyl and the substituent groups are on opposite sides of a hydrazone unit (J. Jasinski et al., 2010)(Jasinski et al., 2010). Similar techniques can be employed to elucidate the molecular structure of 3-Bromophenylglyoxal hydrate, providing insights into its geometric configuration and electronic structure.

科学研究应用

Anticancer Applications : 3-bromopyruvate shows potential as an anticancer agent by targeting cancer cells and depleting intracellular energy, leading to tumor cell death through preferential alkylation of GAPDH and free radical generation (Ganapathy-Kanniappan et al., 2010).

Antioxidant and Enzyme Inhibition : Novel bromophenols exhibit powerful antioxidant activities and inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, suggesting potential therapeutic applications (Öztaşkın et al., 2017).

Metabolic and Mutagenic Studies : The metabolism of bromobiphenyls in rabbits leads to the formation of mono and dihydroxylated metabolic products, with some diol formation via direct hydroxylation, and is highly mutagenic to Salmonella typhimurium TA 1538 (Kohli et al., 1978).

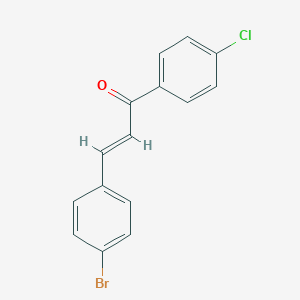

Chemical Synthesis : Dimethylphenacylsulfonium bromide reacts with N-nitrosoacetanilides to produce 2-bromophenylglyoxal 2-arylhydrazones, which can be converted into tetrazine via benzoylphenylnitri (Sami & Osman, 1976).

Liver Necrosis Studies : 3-methylcholanthrene (3-MC) protects against bromobenzene-induced liver necrosis by increasing the capacity to detoxify reactive epoxides and diverting bromobenzene metabolism into a nontoxic pathway (Zampaglione et al., 1973).

Heterocycles Synthesis : 2-Bromo-thienylglyoxal-2-phenylhydrazone can be used for the synthesis of various heterocycles by reacting with various hydrazones and forming various heterocycles (Abdelhamid & Shiaty, 1988).

Anticonvulsant Activity : New bishydrazones derived from 3,4-dipropyloxythiophene show promising anticonvulsant activity with less neurotoxicity compared to existing compounds (Kulandasamy et al., 2009).

Antiviral and Antitumor Agents : -glyoxals synthesized can be used as potential antiviral and antitumor agents, with applications in treating viral hepatitis and influenza (Wu, 1965).

属性

IUPAC Name |

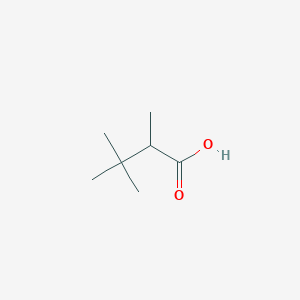

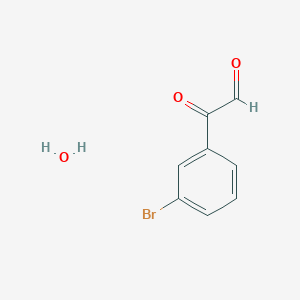

2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHAAODAJAWMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

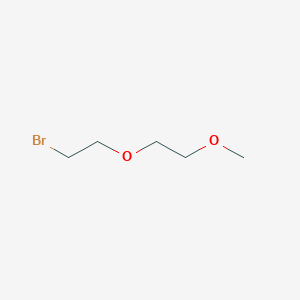

C1=CC(=CC(=C1)Br)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555498 | |

| Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenylglyoxal hydrate | |

CAS RN |

106134-16-1 | |

| Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)